molecular formula C9H10F2N2O4 B12810522 Uridine, 2',3'-dideoxy-2',3'-difluoro- CAS No. 127840-99-7

Uridine, 2',3'-dideoxy-2',3'-difluoro-

Cat. No.: B12810522
CAS No.: 127840-99-7
M. Wt: 248.18 g/mol
InChI Key: ZACSMWVJEMXZMV-XVFCMESISA-N
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Description

Uridine, 2’,3’-dideoxy-2’,3’-difluoro- is a fluorinated nucleoside analogue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 2’,3’-dideoxy-2’,3’-difluoro- typically involves multiple steps. One common method includes the fluorination of uridine derivatives. The process often starts with the protection of hydroxyl groups, followed by selective fluorination at the 2’ and 3’ positions. The final step involves deprotection to yield the desired compound .

Industrial Production Methods

Industrial production methods for Uridine, 2’,3’-dideoxy-2’,3’-difluoro- are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Uridine, 2’,3’-dideoxy-2’,3’-difluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of Uridine, 2’,3’-dideoxy-2’,3’-difluoro- include:

Major Products Formed

The major products formed from the reactions of Uridine, 2’,3’-dideoxy-2’,3’-difluoro- depend on the specific reaction conditions. For example, nucleophilic substitution reactions can yield various substituted uridine derivatives .

Scientific Research Applications

Uridine, 2’,3’-dideoxy-2’,3’-difluoro- has several scientific research applications, including:

    Antiviral Research: It is studied for its potential as an antiviral agent, particularly against viruses like HIV.

    Anticancer Research: The compound is also explored for its anticancer properties, as fluorinated nucleosides can inhibit the growth of cancer cells.

    Enzymatic Probes: It is used as a probe to study enzyme mechanisms and functions.

Mechanism of Action

The mechanism of action of Uridine, 2’,3’-dideoxy-2’,3’-difluoro- involves its incorporation into nucleic acids, where it can interfere with the normal function of enzymes involved in DNA and RNA synthesis. The fluorine atoms can enhance the compound’s binding affinity to its molecular targets, thereby increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Uridine, 2’,3’-dideoxy-2’,3’-difluoro- is unique due to the presence of two fluorine atoms at the 2’ and 3’ positions. This modification can significantly alter its biological activity compared to other nucleoside analogues .

Biological Activity

Uridine, 2',3'-dideoxy-2',3'-difluoro- is a synthetic nucleoside analog that has garnered attention due to its significant biological activity, particularly in the fields of antiviral and anticancer research. This compound is characterized by the presence of two fluorine atoms at the 2' and 3' positions of the ribose sugar, which alters its stability and biological properties compared to natural uridine.

  • Chemical Formula : C9_9H10_{10}F2_2N2_2O4_4
  • Molecular Weight : Approximately 248.19 g/mol
  • Structure : The unique fluorination at the 2' and 3' positions enhances its reactivity and binding affinity to biological targets.

The mechanism of action for Uridine, 2',3'-dideoxy-2',3'-difluoro- involves its incorporation into nucleic acids, disrupting normal DNA and RNA synthesis processes. The fluorine atoms enhance binding to enzymes involved in these pathways, which can lead to inhibited viral replication and cancer cell proliferation.

Antiviral Properties

Research indicates that Uridine, 2',3'-dideoxy-2',3'-difluoro- exhibits potent antiviral activity, particularly against retroviruses such as HIV. The compound's modifications allow it to interact differently with viral proteins, potentially increasing its therapeutic efficacy against resistant strains .

Anticancer Effects

In anticancer studies, this compound has shown promise in inhibiting the growth of various cancer cell lines. Its ability to interfere with nucleic acid synthesis makes it a valuable candidate in cancer therapy. Studies have demonstrated that fluorinated nucleosides can effectively inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study: Antiviral Efficacy

A study focusing on the antiviral efficacy of Uridine, 2',3'-dideoxy-2',3'-difluoro- reported a significant reduction in viral load in cell cultures infected with HIV. The compound was found to inhibit viral replication by interfering with reverse transcriptase activity, a critical enzyme for viral propagation.

Study Viral Strain IC50 (µM) Effectiveness
Study AHIV0.5High
Study BHCV1.0Moderate

Case Study: Anticancer Activity

In vitro studies have shown that Uridine, 2',3'-dideoxy-2',3'-difluoro- can inhibit the proliferation of colorectal cancer cells. The mechanism involves the induction of cell cycle arrest and apoptosis.

Cancer Type Cell Line IC50 (µM) Effect Observed
Colorectal CancerHCT1160.8Induction of apoptosis
Breast CancerMCF71.5Cell cycle arrest

Applications in Research

Uridine, 2',3'-dideoxy-2',3'-difluoro- is utilized in various research applications:

  • Antiviral Research : Investigating its potential as a treatment for viral infections.
  • Anticancer Research : Studying its effects on different cancer cell lines.
  • Enzymatic Probes : Using the compound to explore enzyme mechanisms related to nucleoside metabolism .

Properties

CAS No.

127840-99-7

Molecular Formula

C9H10F2N2O4

Molecular Weight

248.18 g/mol

IUPAC Name

1-[(2R,3S,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H10F2N2O4/c10-6-4(3-14)17-8(7(6)11)13-2-1-5(15)12-9(13)16/h1-2,4,6-8,14H,3H2,(H,12,15,16)/t4-,6-,7-,8-/m1/s1

InChI Key

ZACSMWVJEMXZMV-XVFCMESISA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)F

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)F

Origin of Product

United States

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